Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Overview
Description
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 4-bromo-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Products where the bromine atom is replaced by another functional group.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives or other oxidized forms.
Scientific Research Applications
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functional group can participate in various biochemical interactions, potentially leading to inhibitory effects on certain enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Methyl 2-(6-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Methyl 2-(4-hydroxy-1-(naphthalen-1-yl)methyl-2-oxo-1,2-dihydropyridin-3-yl)acetate
Uniqueness
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGCGTQFNGFSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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